molecular formula C12H21BO2 B117284 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 141091-37-4

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B117284
CAS RN: 141091-37-4
M. Wt: 208.11 g/mol
InChI Key: QNZFUMVTUFOLRT-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMT, is a boronic acid derivative that has been used in a wide range of scientific research applications. It is a versatile compound that can be used to synthesize a variety of products, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also a versatile reagent that can be used in a variety of synthetic pathways. DMT has also been used in biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Pd-catalyzed borylation : This compound has been used in the palladium-catalyzed borylation of aryl bromides, demonstrating effectiveness in borylation of aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).

  • Allylating reagent : It serves as an allylating agent for preparing homoallylic alcohols and amines, showcasing versatility in organic synthesis (Ramachandran & Gagare, 2010).

  • Molecular and vibrational properties studies : The compound's structure has been characterized by spectroscopy and X-ray diffraction, with DFT calculations used for comparative analysis (Wu et al., 2021).

  • Suzuki-Miyaura coupling reactions : It is utilized in the synthesis of borylated norbornadienes, suitable for Suzuki-Miyaura coupling reactions with selected haloarenes (Schulte & Ihmels, 2022).

Synthesis and Structural Analysis

  • Ortho-modified compounds synthesis : The synthesis of derivatives like mercapto- and piperazino-methyl-phenylboronic acid using this compound has been reported, contributing to the understanding of serine proteases inhibition (Spencer et al., 2002).

  • X-ray diffraction study : Its structure has been studied through X-ray diffraction, offering insights into its molecular arrangement and potential interactions (Coombs et al., 2006).

Applications in Polymerization and Material Science

  • Polymerization : It has been used in Suzuki-Miyaura polycondensation for the synthesis of colloidally stable nanoparticles of polyfluorene (Negele et al., 2012).

  • Material synthesis : Its use in the synthesis of hybrid nanoparticles involving quantum dots, enhancing photostability and indicating efficient energy transfer, demonstrates its significance in advanced material science (Liao et al., 2022).

properties

IUPAC Name

2-(cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFUMVTUFOLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448820
Record name 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

141091-37-4
Record name 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexen-1-yl-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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